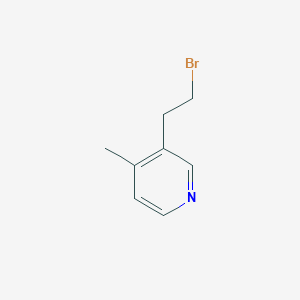

3-(2-Bromoethyl)-4-methylpyridine

Description

Properties

Molecular Formula |

C8H10BrN |

|---|---|

Molecular Weight |

200.08 g/mol |

IUPAC Name |

3-(2-bromoethyl)-4-methylpyridine |

InChI |

InChI=1S/C8H10BrN/c1-7-3-5-10-6-8(7)2-4-9/h3,5-6H,2,4H2,1H3 |

InChI Key |

SLCBMGKJEALEKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)CCBr |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of 4-Methyl-3-nitropyridine to 4-Methyl-3-aminopyridine

- Starting material: 4-Methyl-3-nitropyridine

- Solvent: Methanol

- Catalyst: 10% Pd/C or Raney Nickel

- Conditions: Hydrogenation in autoclave at 20–40 °C, 0.5 MPa pressure for ~15 hours

- Work-up: Suction filtration using diatomite, concentration of filtrate

- Yield: ~97%

This step reduces the nitro group to an amino group, providing 4-methyl-3-aminopyridine.

Diazotization and Bromination to 3-Bromo-4-methylpyridine

- Starting material: 4-Methyl-3-aminopyridine

- Acid: 48% Hydrobromic acid (HBr)

- Temperature: Cooling to -10 to 0 °C

- Reagents: Bromine added dropwise over 30-35 min; sodium nitrite solution added dropwise over 1-1.1 h below 0 °C

- pH adjustment: Slowly with 50% sodium hydroxide solution to pH ~9 at <20 °C

- Extraction: Ethyl acetate extraction, drying over anhydrous sodium sulfate

- Yield: Approximately 95%

This classical Sandmeyer-type reaction converts the amino group to a bromine substituent at the 3-position.

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrogenation | 4-Methyl-3-nitropyridine, Pd/C, H2, MeOH | 20–40 | 15 h | 97 | Autoclave, 0.5 MPa |

| Diazotization/Bromination | 4-Methyl-3-aminopyridine, HBr, Br2, NaNO2 | -10 to 0 | 1.5 h total | 95 | pH adjusted to 9 with NaOH |

Introduction of the 2-Bromoethyl Side Chain

The critical step to obtain this compound involves attaching the 2-bromoethyl moiety to the pyridine ring at position 3. While direct literature on this exact compound is limited, common synthetic approaches include:

Alkylation of 3-Bromo-4-methylpyridine

- Method: Nucleophilic substitution or alkylation of 3-bromo-4-methylpyridine with 2-bromoethyl reagents (e.g., 1,2-dibromoethane)

- Conditions: Base-mediated alkylation in polar aprotic solvents (e.g., DMF) at elevated temperatures (70–100 °C)

- Yield: Variable, depending on conditions and purification

This method leverages the bromine at the 3-position as a leaving group or reactive site for substitution.

Alternative Route via 3-(2-Hydroxyethyl)-4-methylpyridine

- Step 1: Synthesis of 3-(2-hydroxyethyl)-4-methylpyridine via hydroxyethylation of 3-bromo-4-methylpyridine

- Step 2: Conversion of hydroxyethyl group to bromoethyl via treatment with PBr3 or hydrobromic acid

This two-step approach allows mild conditions for side chain installation.

Related Synthetic Methods and Analogues

Other pyridine derivatives with bromine and methyl substitutions have been synthesized using similar diazotization-bromination protocols and nucleophilic substitutions:

These methods demonstrate the robustness of diazotization-bromination in preparing bromopyridines with methyl substituents.

Summary Table of Preparation Methods for this compound

| Step | Intermediate/Starting Material | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Methyl-3-nitropyridine | Pd/C, H2, MeOH | 20–40 °C | 15 h | 97 | Hydrogenation to 4-methyl-3-aminopyridine |

| 2 | 4-Methyl-3-aminopyridine | HBr, Br2, NaNO2, NaOH | -10 to 0 °C | ~1.5 h | 95 | Diazotization and bromination to 3-bromo-4-methylpyridine |

| 3 | 3-Bromo-4-methylpyridine | 1,2-Dibromoethane or bromoethyl halide + base | 70–100 °C | Several hrs | Variable | Alkylation to introduce 2-bromoethyl side chain |

Research Findings and Practical Considerations

- The hydrogenation step requires careful control of pressure and temperature to avoid catalyst deactivation and ensure complete reduction.

- Diazotization temperature control (-10 to 0 °C) is critical to prevent side reactions and decomposition.

- pH adjustment to mildly alkaline (~9) after diazotization improves extraction efficiency and product purity.

- Alkylation steps to install the 2-bromoethyl group may require optimization of base, solvent, and temperature to maximize yield and minimize side reactions.

- Use of diatomite filtration during hydrogenation workup prevents catalyst ignition and improves safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-4-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromoethyl group.

Oxidation: Pyridine N-oxides are the major products.

Reduction: Ethyl-substituted pyridines are formed.

Scientific Research Applications

3-(2-Bromoethyl)-4-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-4-methylpyridine involves its interaction with various molecular targets and pathways. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

2-Bromo-3-methylpyridine (CAS RN: 3430-17-9)

- Structure : Bromine at the 2-position and methyl at the 3-position.

- Properties: Molecular formula C₆H₆BrN (molecular weight: 172.02 g/mol).

- Reactivity : Positional differences influence electronic effects; the 2-bromo substituent may enhance electrophilic aromatic substitution compared to 3-bromo derivatives.

4-Methylpyridine Derivatives

- Oxidation Behavior : 3-Methylpyridine oxidizes to nicotinic acid on anatase-based catalysts, while 4-methylpyridine forms isonicotinic acid. Catalysts with anatase (TiO₂) show higher selectivity and lower operating temperatures than rutile-based systems, highlighting substituent-position-dependent reactivity .

Brominated Pyridines with Ethyl Substituents

4-(2-Aminoethyl)pyridine

- Structure: Ethylamino group at the 4-position.

- Applications: Used in coordination chemistry (e.g., ligand for metal complexes). Unlike bromoethyl groups, aminoethyl substituents participate in hydrogen bonding, altering solubility and coordination properties .

Halogen-Substituted Pyridines

provides data on pyridine derivatives with halogens (Cl, Br) and other substituents:

| Compound Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 2-Chloro-5-(4-methylphenyl) | 466.5 | 268–270 | 81 |

| 2-Bromo-5-(4-nitrophenyl) | 545.0 | 280–282 | 67 |

- Trends : Brominated derivatives generally exhibit higher molecular weights and melting points compared to chloro or nitro analogs due to increased van der Waals interactions .

Biological Activity

3-(2-Bromoethyl)-4-methylpyridine is an organic compound featuring a pyridine ring with a bromoethyl and a methyl substituent. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. This article discusses its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C_8H_10BrN. The compound's structure can be described as follows:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Bromoethyl Group : A two-carbon chain attached to the nitrogen of the pyridine ring, which enhances reactivity.

- Methyl Group : A substituent at the 4-position of the pyridine ring.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Alkylation Reactions : Utilizing bromoethyl derivatives in reactions with 4-methylpyridine.

- Palladium-Catalyzed Reactions : Such as Suzuki cross-coupling, which allows for the introduction of various functional groups .

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential applications in pharmacology:

- Antimicrobial Activity : Some derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyridine derivatives can inhibit bacterial growth effectively .

- Antithrombotic Properties : Research indicates that certain pyridine derivatives demonstrate anti-thrombolytic activity, which could be beneficial in developing treatments for thrombotic disorders .

- Cytotoxicity : The compound's structural features may influence its cytotoxic effects on different cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound and related compounds:

- Antimicrobial Efficacy Study :

- Antithrombotic Activity Evaluation :

- Cytotoxicity Assessment :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Bromo-4-methylpyridine | Bromine at position 2 | Intermediate in various syntheses |

| 3-Bromopyridine | Bromine at position 3 | Different reactivity patterns |

| 4-Methyl-2-bromopyridine | Methyl at position 4 | Used in medicinal chemistry for drug development |

| 2-Ethyl-4-methylpyridine | Ethyl group instead of bromoethyl | Potentially different biological activities |

Q & A

Q. What are the key synthetic routes for 3-(2-Bromoethyl)-4-methylpyridine, and how are reaction conditions optimized?

The synthesis often involves alkylation or quaternization of 4-methylpyridine derivatives. For example, 4-methylpyridine can react with 1,2-dibromoethane under controlled conditions to introduce the bromoethyl group. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometry (1:1.2 pyridine:dibromoethane) significantly impact yields. Monitoring via TLC (using hexane:ethyl acetate 7:3) ensures reaction completion .

Q. How is this compound characterized structurally and functionally?

Structural confirmation relies on H/C NMR to identify resonances for the bromoethyl chain (δ ~3.5–4.0 ppm for CHBr) and methylpyridine (δ ~2.4 ppm for CH). Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 215 [M]. Purity is assessed via HPLC (C18 column, acetonitrile:water 60:40) .

Q. What safety protocols are critical when handling this compound?

Due to alkyl bromide reactivity, use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes. First-aid measures for inhalation include moving to fresh air and seeking medical attention .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?

The bromoethyl group serves as a versatile handle for nucleophilic substitution. For example, coupling with amines (e.g., piperazine) in the presence of KCO in DMF at 80°C yields secondary amines. Alternatively, Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh), NaCO, dioxane) introduces aryl groups at the bromo site. Competitive elimination side reactions are minimized by maintaining anhydrous conditions .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

Discrepancies in yields (e.g., 40–85%) often arise from catalyst loading (1–5 mol% Pd), ligand choice (XPhos vs. SPhos), or trace moisture. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For instance, higher Pd(OAc) loading (5 mol%) and degassed solvents improve reproducibility in Heck reactions .

Q. How does the electronic environment of this compound influence its reactivity in materials science applications?

The electron-withdrawing bromoethyl group enhances electrophilicity, making the pyridine ring susceptible to nucleophilic aromatic substitution. DFT calculations (B3LYP/6-31G*) show reduced electron density at the 2- and 6-positions, favoring functionalization at these sites. This property is exploited in synthesizing conductive polymers or metal-organic frameworks (MOFs) .

Q. What mechanistic insights explain the compound’s behavior under basic or acidic conditions?

Under basic conditions (e.g., NaOH/EtOH), β-hydride elimination can occur, forming vinylpyridine derivatives. In acidic media (HCl/MeOH), the bromoethyl group may undergo hydrolysis to a hydroxyethyl intermediate. Monitoring via H NMR reveals kinetic vs. thermodynamic product distributions .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.